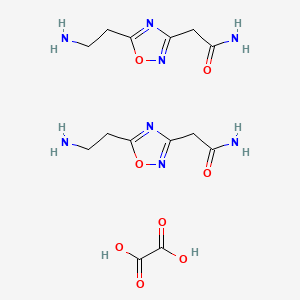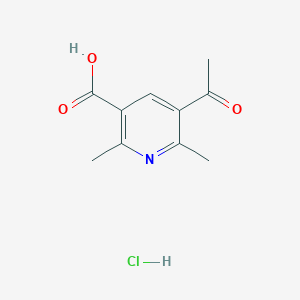![molecular formula C7H5F3N4 B1446649 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1356003-25-2](/img/structure/B1446649.png)
2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine
説明
2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine is a derivative of pyrazolo[1,5-a]pyrimidine (PP), a family of N-heterocyclic compounds . These compounds have significant photophysical properties and have been identified as strategic compounds for optical applications . They have a high impact in medicinal chemistry and have attracted a great deal of attention in material science .
Synthesis Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A specific example of a synthesis reaction involves a mixture of 4-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, boronic acid, and K2CO3 in EtOH and water .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse and allow for a wide range of structural modifications . The main synthesis route involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles .Physical and Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . They have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties .科学的研究の応用
Synthesis and Medicinal Aspects
The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its broad spectrum of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists, among others. It serves as a building block for drug-like candidates, showcasing a variety of structure-activity relationships (SAR) across different disease targets. This privileged scaffold offers ample opportunities for medicinal chemists to develop potential drug candidates through innovative synthetic strategies and extensive SAR studies, highlighting its importance in medicinal chemistry (Cherukupalli et al., 2017).
Regio-Orientation and Selectivity
The synthesis and application of pyrazolo[1,5-a]pyrimidines often involve considerations of regio-orientation and regioselectivity, particularly when reacting 3(5)-aminopyrazoles with 1,3-bielectrophilic reagents. The nuanced nucleophilicity between the exocyclic NH2 group and the endocyclic NH in 3(5)-aminopyrazoles leads to significant literature on the regio-orientation of substituents on the pyrimidine ring of pyrazolo[1,5-a]pyrimidine derivatives. This aspect is critical for developing compounds with specific biological activities, emphasizing the scaffold's versatility in medicinal chemistry (Mohamed & Mahmoud, 2019).
Catalytic Applications and Hybrid Catalysts
Recent studies highlight the application of hybrid catalysts in synthesizing pyrazolo[1,5-a]pyrimidine derivatives, demonstrating their wide range of applicability. These studies have focused on one-pot multicomponent reactions using diversified catalysts to develop novel compounds with significant therapeutic potential. The exploration of hybrid catalysts for synthesizing pyrazolo[1,5-a]pyrimidine scaffolds showcases the innovative approaches being employed to harness this scaffold's full potential in drug development and other applications (Parmar et al., 2023).
将来の方向性
The future directions for research on 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine and related compounds could involve further exploration of their anticancer potential and enzymatic inhibitory activity . Additionally, their significant photophysical properties suggest potential applications in materials science .
作用機序
Target of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidine family have shown significant impact in medicinal chemistry .
Mode of Action
It’s known that the regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidine derivatives have been highlighted for their anticancer potential and enzymatic inhibitory activity .
Result of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidine family have shown significant photophysical properties .
Action Environment
It’s known that electron-donating groups at position 7 on the fused ring improve both the absorption and emission behaviors .
生化学分析
Biochemical Properties
Role in Biochemical Reactions: This compound interacts with enzymes, proteins, and other biomolecules. Specifically, it participates in processes related to intracellular dynamics, chemosensing, and organic material progression. Its simpler and greener synthetic methodology, compared to BODIPYS, makes it an attractive choice for optical applications .
Cellular Effects
Influence on Cell Function:Molecular Mechanism
Mechanism of Action: At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It may modulate enzyme activity (inhibition or activation) and alter gene expression. The electron-donating groups (EDGs) at position 7 on the fused ring play a crucial role in absorption and emission intensities .
特性
IUPAC Name |
2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)5-1-6-12-2-4(11)3-14(6)13-5/h1-3H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNBEMAKMIJXBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Amino(carboxy)methyl]benzoic acid hydrochloride](/img/structure/B1446566.png)



![{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine](/img/structure/B1446574.png)



![tert-butyl N-[2-(chlorosulfonyl)thiophen-3-yl]carbamate](/img/structure/B1446581.png)
![tert-butyl 1,1-dioxo-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-5-carboxylate](/img/structure/B1446582.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1446584.png)


